N-(4-Aminophenyl)guanidine dihydrochloride
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Overview
Description
N-(4-Aminophenyl)guanidine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3. It is a crystalline solid that is commonly used in various scientific research applications. This compound is known for its high purity and stability, making it an essential tool in advanced research and development projects.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)guanidine dihydrochloride can be synthesized through a reaction involving 4-nitroaniline and guanidine hydrochloride. The process typically involves the reduction of 4-nitroaniline to 4-aminophenyl, followed by the reaction with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a reducing agent such as iron powder or tin chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N-(4-Aminophenyl)guanidine dihydrochloride is widely used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)guanidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may enhance the release of acetylcholine following a nerve impulse, thereby influencing neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)guanidine
- N-(4-Nitrophenyl)guanidine
- N-(4-Methylphenyl)guanidine
Uniqueness
N-(4-Aminophenyl)guanidine dihydrochloride is unique due to its high stability and purity, making it suitable for precise scientific research applications
Properties
IUPAC Name |
2-(4-aminophenyl)guanidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGMWAHXDABPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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